2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one

Catalog No.
S13992890
CAS No.
M.F
C7H8ClF3O
M. Wt
200.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-...

Product Name

2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one

IUPAC Name

2-chloro-1-[1-(trifluoromethyl)cyclobutyl]ethanone

Molecular Formula

C7H8ClF3O

Molecular Weight

200.58 g/mol

InChI

InChI=1S/C7H8ClF3O/c8-4-5(12)6(2-1-3-6)7(9,10)11/h1-4H2

InChI Key

WTCZEISPSBGGKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)CCl)C(F)(F)F

2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a chlorinated ethanone moiety and a trifluoromethyl-substituted cyclobutane ring. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of both halogen and cyclic structures, which often impart distinctive chemical properties.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: The compound can be oxidized to yield different ketones or carboxylic acids depending on the conditions used.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for more complex molecules.

The synthesis of 2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one typically involves several steps:

  • Formation of Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Trifluoromethyl Group: This step often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
  • Chlorination: The final step involves chlorination of the ethanone moiety using reagents like thionyl chloride or phosphorus pentachloride.

These synthetic routes allow for the controlled introduction of functional groups essential for the desired chemical properties.

2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one has potential applications in various fields:

  • Medicinal Chemistry: It can be utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
  • Materials Science: The unique structural features may contribute to the development of new materials with tailored properties.
  • Chemical Synthesis: It serves as a versatile building block for constructing more complex organic molecules.

Interaction studies involving 2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one focus on its binding affinity to biological targets, such as enzymes or receptors. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic effects. Investigating these interactions can provide insights into how modifications to the compound's structure affect its biological activity.

Several compounds share structural similarities with 2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-1-cyclopentylethanoneContains a cyclopentane ringUsed primarily as an intermediate in organic synthesis
2-Chloro-1-(trifluoromethyl)butan-1-oneSimilar trifluoromethyl group but lacks cyclobutane structureFocused on different biological activities
2-Chloro-3-(trifluoromethyl)butan-2-oneDifferent positioning of functional groupsMay exhibit distinct reactivity patterns

These comparisons highlight the unique aspects of 2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one, particularly its combination of a chlorinated ethanone with a trifluoromethyl-substituted cyclobutane structure, which may confer unique reactivity and interaction profiles not found in other similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

200.0215771 g/mol

Monoisotopic Mass

200.0215771 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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